
N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known as CTX-0294885, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This molecule has shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has been conducted on synthesizing carbamoyl-containing N,S-heterocyclic compounds, including compounds similar to N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. This synthesis involves reactions of NS-morpholino-NO-R-thioxamides with ammonia and chlorocarbonylsulfenyl chloride (Yarovenko et al., 2003).
Biological and Pharmacological Applications
Antimicrobial Agents :
- A related compound has shown effectiveness against a range of bacteria and fungi, indicating potential antimicrobial applications (Desai, Dodiya, & Shihora, 2011).
- Another study synthesized a similar compound with proven antibacterial activity (Cakmak et al., 2022).
Antitubercular Activity :
- Certain thiophene-2-yl derivatives have been evaluated for antitubercular activity, indicating potential applications in treating tuberculosis (Marvadi et al., 2020).
Anticancer Properties :
- Research has been conducted on compounds with structural similarities for their potential use as anticancer agents (Horishny et al., 2020).
Antifungal Agents :
- Certain morpholine derivatives have shown promising antifungal activity, suggesting potential applications in antifungal treatments (Bardiot et al., 2015).
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c18-16(22)12-5-1-2-6-13(12)19-17(23)14-9-24-10-15(21)20(14)8-11-4-3-7-25-11/h1-7,14H,8-10H2,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTODJSIQIIDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

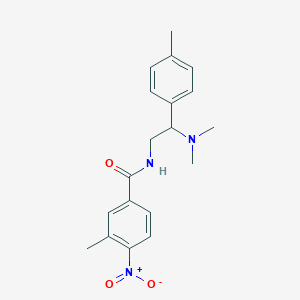
triazin-4-one](/img/structure/B2470299.png)
![6-[4-(2-Phenylethylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2470304.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)
![N-(2-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2470306.png)

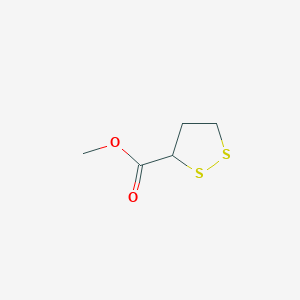
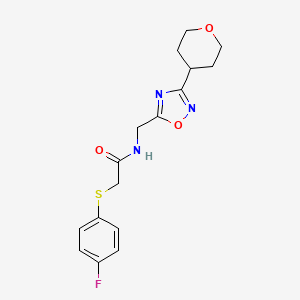
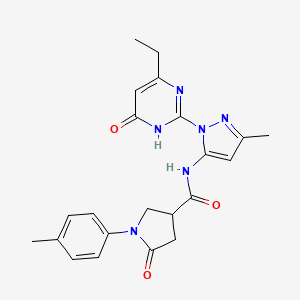
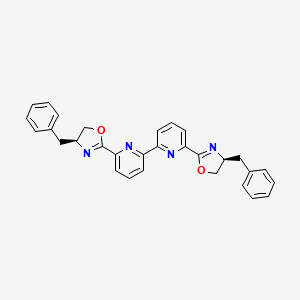

![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)
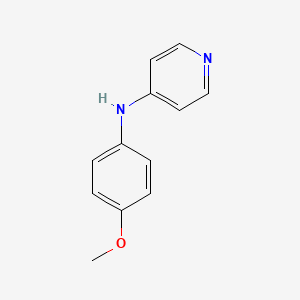
![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)